REACTION_CXSMILES
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[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH2:16](O)[CH3:17]>>[Br:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([O:6][CH2:16][CH3:17])=[O:5]
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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BrC(C(C(=O)O)(F)F)(F)F
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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40 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 8 hours
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Duration
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8 h
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Type
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DISTILLATION
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Details
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distilled under ordinary pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(=O)OCC)(F)F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |